molecular formula C11H13BrN2O2 B8280095 5-(5-Bromopyridin-2-yl)-3-isopropyloxazolidin-2-one

5-(5-Bromopyridin-2-yl)-3-isopropyloxazolidin-2-one

Cat. No. B8280095
M. Wt: 285.14 g/mol
InChI Key: KKAFGRVWPLPRQH-UHFFFAOYSA-N
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Patent
US09416144B2

Procedure details

Compound 14b (125 mg, 0.51 mmol), NaH (51 mg, 1.28 mmol) and isopropyl bromide (125 mg, 1.02 mmol) reacted following the synthetic method of compound 14c to afford 67 mg colorless liquid, yield 46%.
Name
Compound 14b
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
compound 14c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:12][C:11](=[O:13])[NH:10][CH2:9]2)=[N:6][CH:7]=1.[H-].[Na+].[CH:16](Br)([CH3:18])[CH3:17].BrC1C=CC(C2OC(=O)N(C)C2)=NC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:12][C:11](=[O:13])[N:10]([CH:16]([CH3:18])[CH3:17])[CH2:9]2)=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Compound 14b
Quantity
125 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C1CNC(O1)=O
Name
Quantity
51 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
125 mg
Type
reactant
Smiles
C(C)(C)Br
Step Two
Name
compound 14c
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)C1CN(C(O1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1CN(C(O1)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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